Ethyl 2,2,4-trifluoro-3-oxobutanoate Ethyl 2,2,4-trifluoro-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461827
InChI: InChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3
SMILES: CCOC(=O)C(C(=O)CF)(F)F
Molecular Formula: C6H7F3O3
Molecular Weight: 184.11 g/mol

Ethyl 2,2,4-trifluoro-3-oxobutanoate

CAS No.:

Cat. No.: VC13461827

Molecular Formula: C6H7F3O3

Molecular Weight: 184.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2,4-trifluoro-3-oxobutanoate -

Specification

Molecular Formula C6H7F3O3
Molecular Weight 184.11 g/mol
IUPAC Name ethyl 2,2,4-trifluoro-3-oxobutanoate
Standard InChI InChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3
Standard InChI Key BWAYIPURRKWDHV-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)CF)(F)F
Canonical SMILES CCOC(=O)C(C(=O)CF)(F)F

Introduction

PropertyValue (Estimated)Source Analog
Molecular Weight192.12 g/mol
Density~1.3 g/cm³
Boiling Point~95–110°C
Flash Point~60–70°C
SolubilityOrganic solvents (e.g., ethyl acetate, acetonitrile)

The electron-withdrawing trifluoromethyl and ketone groups enhance reactivity at the α-carbon, enabling diverse nucleophilic substitutions and cyclization reactions .

Synthetic Routes

Halogen Exchange Reactions

A common method for synthesizing fluorinated β-ketoesters involves substituting halogens with fluorine. For example:

  • Starting Material: Ethyl 2,2,4-trichloro-3-oxobutanoate .

  • Fluorination: Reaction with potassium fluoride (KF) or silver fluoride (AgF) in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Yield: ~70–85% (estimated from analogous reactions in ).

Direct Trifluoroacetylation

Ethyl acetoacetate can undergo trifluoroacetylation using trifluoroacetic anhydride (TFAA) under acidic conditions:

CH₃COCH₂COOEt+(CF₃CO)₂OH⁺CF₃COCH(COOEt)CF₃+CH₃COOH\text{CH₃COCH₂COOEt} + \text{(CF₃CO)₂O} \xrightarrow{\text{H⁺}} \text{CF₃COCH(COOEt)CF₃} + \text{CH₃COOH}

This method is scalable but requires careful temperature control to avoid decomposition .

Enzymatic Reduction (Post-Synthesis Modification)

The ketone group in ethyl 2,2,4-trifluoro-3-oxobutanoate can be stereoselectively reduced using microbial reductases (e.g., from Sporobolomyces salmonicolor) in biphasic systems (organic solvent/water) to produce chiral alcohols . For instance:

  • Substrate: 10 mM ethyl 2,2,4-trifluoro-3-oxobutanoate.

  • Enzyme: NADPH-dependent aldehyde reductase.

  • Conditions: n-Butyl acetate/water, pH 7.0, 30°C.

  • Outcome: (R)-enantiomer with >85% enantiomeric excess .

Applications in Organic Synthesis

Heterocycle Formation

The compound’s active methylene group participates in cyclocondensation reactions to form fluorinated heterocycles:

  • Thiazoles: Reaction with thiourea in acetonitrile yields 2-(trifluoromethyl)thiazole-5-carboxylates (yield: 24–75%) .

  • Pyrazoles: Condensation with hydrazines produces trifluoromethylpyrazoles, key intermediates in agrochemicals .

Pharmaceutical Intermediates

Ethyl 2,2,4-trifluoro-3-oxobutanoate serves as a precursor to:

  • Antiviral Agents: Analogous to ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, which is used in synthesizing protease inhibitors .

  • GABA-T Antagonists: Fluorinated thiazoles derived from this compound show enhanced blood-brain barrier permeability .

Biochemical and Pharmacological Insights

Enzyme Interactions

  • Esterases: Hydrolysis of the ester group produces 2,2,4-trifluoro-3-oxobutanoic acid, a potential inhibitor of fatty acid synthases .

  • Cytochrome P450: Fluorine atoms alter metabolic pathways, reducing oxidative degradation compared to non-fluorinated analogs .

Antimicrobial Activity

Structural analogs, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) . While direct data for the trifluoro derivative is lacking, its enhanced lipophilicity likely improves biofilm penetration.

ParameterRecommendationBasis
StorageInert atmosphere, 2–8°C
HazMat ClassificationClass 6.1 (Toxic)Analogous to
PPEGloves, goggles, fume hood

Decomposition at high temperatures (>150°C) releases hydrogen fluoride (HF), necessitating corrosion-resistant equipment .

Industrial and Research Prospects

Scalable Production

Optimized routes from suggest:

  • Batch Size: 1–10 kg using continuous-flow reactors.

  • Cost: ~$150–200/g at pilot scale (extrapolated from ).

Emerging Applications

  • Fluorinated Polymers: Incorporation into polyesters improves thermal stability (Tg: ~120°C) .

  • Anticancer Agents: Trifluoromethyl groups enhance DNA intercalation in preclinical models .

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